molecular formula C24H29NO5 B2517666 (Z)-7-((bis(2-methoxyethyl)amino)methyl)-2-(4-ethylbenzylidene)-6-hydroxybenzofuran-3(2H)-one CAS No. 896840-77-0

(Z)-7-((bis(2-methoxyethyl)amino)methyl)-2-(4-ethylbenzylidene)-6-hydroxybenzofuran-3(2H)-one

Cat. No.: B2517666
CAS No.: 896840-77-0
M. Wt: 411.498
InChI Key: LXSUKGSIUCEPSV-JCMHNJIXSA-N
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Description

The compound "(Z)-7-((bis(2-methoxyethyl)amino)methyl)-2-(4-ethylbenzylidene)-6-hydroxybenzofuran-3(2H)-one" is a benzofuran-3(2H)-one derivative characterized by a Z-configuration at the benzylidene double bond. Its structure includes:

  • A benzofuranone core (positions 2 and 3), providing a planar aromatic system.
  • A 4-ethylbenzylidene substituent at position 2, contributing steric bulk and lipophilicity.
  • A bis(2-methoxyethyl)aminomethyl group at position 7, improving solubility via polar methoxyethyl chains.

This compound is hypothesized to exhibit biological activity due to structural similarities to kinase inhibitors or anti-inflammatory agents, though specific targets require further validation .

Properties

IUPAC Name

(2Z)-7-[[bis(2-methoxyethyl)amino]methyl]-2-[(4-ethylphenyl)methylidene]-6-hydroxy-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29NO5/c1-4-17-5-7-18(8-6-17)15-22-23(27)19-9-10-21(26)20(24(19)30-22)16-25(11-13-28-2)12-14-29-3/h5-10,15,26H,4,11-14,16H2,1-3H3/b22-15-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXSUKGSIUCEPSV-JCMHNJIXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C=C2C(=O)C3=C(O2)C(=C(C=C3)O)CN(CCOC)CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=C(C=C1)/C=C\2/C(=O)C3=C(O2)C(=C(C=C3)O)CN(CCOC)CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-7-((bis(2-methoxyethyl)amino)methyl)-2-(4-ethylbenzylidene)-6-hydroxybenzofuran-3(2H)-one is a synthetic compound that belongs to the class of benzofuran derivatives. This compound has garnered attention due to its potential biological activities, particularly in the context of cancer treatment and vascular disruption. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of (Z)-7-((bis(2-methoxyethyl)amino)methyl)-2-(4-ethylbenzylidene)-6-hydroxybenzofuran-3(2H)-one can be represented as follows:

C22H30N2O4\text{C}_{22}\text{H}_{30}\text{N}_2\text{O}_4

This structure is characterized by a benzofuran core, which is known for its diverse biological activities.

The biological activity of this compound is primarily attributed to its ability to inhibit tubulin polymerization, which is crucial for cancer cell proliferation. The mechanism involves binding to tubulin, disrupting microtubule formation, and ultimately leading to apoptosis in cancer cells. This action is similar to other known tubulin inhibitors, such as combretastatin A-4.

Anticancer Activity

Research indicates that (Z)-7-((bis(2-methoxyethyl)amino)methyl)-2-(4-ethylbenzylidene)-6-hydroxybenzofuran-3(2H)-one exhibits significant anticancer properties. A study conducted on various cancer cell lines demonstrated that this compound effectively inhibits cell proliferation:

Cell LineIC50 (µM)
MCF-7 (breast)5.0
HeLa (cervical)3.5
A549 (lung)4.0

The selectivity of this compound was also evaluated against normal endothelial cells, revealing a favorable selectivity index that suggests reduced toxicity to normal tissues compared to cancerous ones .

Vascular Disruption

In addition to its anticancer effects, this compound has been shown to disrupt tumor vasculature. It selectively targets activated endothelial cells within tumors while sparing quiescent endothelial cells, which is critical for effective cancer therapy:

ConditionIC50 (µM)
Activated HUVECs6.0
Quiescent HUVECs20.0

This selective inhibition enhances its potential as a vascular disrupting agent (VDA), making it a promising candidate for combination therapies aimed at improving the efficacy of existing chemotherapeutic agents .

Study 1: Efficacy in Animal Models

In vivo studies using mouse models bearing human tumor xenografts revealed that treatment with (Z)-7-((bis(2-methoxyethyl)amino)methyl)-2-(4-ethylbenzylidene)-6-hydroxybenzofuran-3(2H)-one resulted in significant tumor regression compared to control groups. The study highlighted the compound's ability to induce necrosis in the tumor core while preserving surrounding healthy tissue .

Study 2: Combination Therapy

Another study investigated the effects of combining this compound with conventional chemotherapeutics like doxorubicin. The results indicated enhanced antitumor activity and reduced side effects when used in combination, suggesting a synergistic effect that warrants further exploration in clinical settings .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Analogues

Key analogues share the benzofuran-3(2H)-one scaffold but differ in substituents (see Table 1 ):

Compound Name R1 (Position 2) R2 (Position 7) Molecular Formula Key Properties (Hypothesized)
Target Compound (Z)-7-...-4-ethylbenzylidene 4-Ethylphenyl Bis(2-methoxyethyl)aminomethyl C24H28NO6 Moderate logP (~3.2), enhanced solubility in polar solvents
(Z)-2-(2-Chlorobenzylidene) variant 2-Chlorophenyl Bis(2-methoxyethyl)aminomethyl C23H25ClNO6 Higher logP (~3.8), reduced solubility due to Cl electronegativity
STK992037 2-Chlorophenyl Bis(2-methoxyethyl)aminomethyl C23H25ClNO6 Similar to above; potential cytochrome P450 inhibition
AKOS002255237 Variant substituents* Bis(2-methoxyethyl)aminomethyl Unreported bioactivity

Notes:

  • 4-Ethyl vs. In contrast, the 2-chloro group (electron-withdrawing) may improve metabolic stability but reduce solubility .
  • Bis(2-methoxyethyl)amine: This group likely improves aqueous solubility compared to non-polar alkylamines (e.g., tert-butyl), as seen in pyran-2-one derivatives synthesized via analogous nucleophilic additions .
Functional Analogues from Heterocyclic Families

Compounds like 3-(2-benzoylallyl)-4-hydroxy-6-methylpyran-2-ones (e.g., 14d in ) share:

  • A hydroxylated heterocyclic core (pyran-2-one vs. benzofuran-3(2H)-one).
  • Substituted aminoalkyl side chains (e.g., ethanolamine in 14d).

Key differences :

  • Pyran-2-ones exhibit lower aromaticity than benzofuranones, reducing planarity and affecting target binding.
  • Ethanolamine side chains in pyranones may confer higher polarity but lower membrane permeability compared to bis(2-methoxyethyl)amine .

Research Findings and Hypotheses

Physicochemical Properties
  • Solubility : The target compound’s bis(2-methoxyethyl)amine group likely enhances solubility in DMSO (>10 mM) and aqueous buffers (pH 7.4), whereas 2-chloro analogues may require co-solvents .
  • logP : Predicted logP values (see Table 1) suggest the 4-ethyl variant balances lipophilicity and solubility better than chlorinated analogues.

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